Product packaging for Aluminum formate(Cat. No.:CAS No. 7360-53-4)

Aluminum formate

Cat. No.: B1211560
CAS No.: 7360-53-4
M. Wt: 162.03 g/mol
InChI Key: MJWPFSQVORELDX-UHFFFAOYSA-K
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Description

Aluminum formate, with the chemical formula Al(HCOO)₃ and CAS number 7360-53-4, is the aluminum salt of formic acid, typically appearing as a white powder . This compound is recognized for its versatile applications in scientific research, primarily as a metal-organic framework (MOF) precursor and a high-performance coagulant. A significant and emerging area of research for this compound (often referred to as ALF) is its use in carbon capture technologies. When activated, it forms a porous, robust MOF structure that exhibits excellent CO₂ adsorption capacity and outstanding CO₂/N₂ selectivity, enabling the removal of CO₂ from gas streams at elevated temperatures . Its structure features specific cavity sizes that allow for a size-selective separation of CO₂ from N₂, and it demonstrates stability toward corrosive gases like SO₂ and NO, with simple thermal regeneration . In the field of water treatment, this compound serves as an efficient and environmentally advantageous coagulant for advanced wastewater treatment, particularly in removing extracellular polymeric substances (EPS) to control disinfection by-product precursors . Compared to traditional aluminum salts (e.g., aluminum sulfate or polyaluminum chloride), it offers a key practical benefit: the formate anion is less corrosive to water supply equipment and can be degraded by UV irradiation, thereby reducing the introduction of persistent dissolved organic carbon . Additional established research and industrial applications include its use as a mordant in dyeing processes, a flame retardant, a pigment ingredient, and a precursor in the energy-efficient production of ceramic materials like yttrium aluminum garnet . This product is intended for research purposes only and is not for diagnostic or therapeutic use, or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3AlO6 B1211560 Aluminum formate CAS No. 7360-53-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

aluminum;triformate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWPFSQVORELDX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3AlO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64-18-6 (Parent)
Record name Aluminum formate
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DSSTOX Substance ID

DTXSID1044724
Record name Aluminum triformate
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Molecular Weight

162.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7360-53-4
Record name Aluminum formate
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Record name Formic acid, aluminum salt (3:1)
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Record name Aluminum triformate
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Record name Aluminium triformate
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Record name ALUMINUM FORMATE
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Synthesis Methodologies for Aluminum Formate

Solid-State Synthesis and Processing Techniques

Microwave-Assisted Combustion Synthesis

Microwave-assisted combustion synthesis presents a rapid and efficient method for producing ceramic nanoparticles, including alumina (B75360) precursors derived from aluminum formate (B1220265). This technique leverages microwave irradiation to rapidly heat and initiate combustion reactions, leading to the formation of fine powders. For instance, aluminum formate, when combined with fuels like urea (B33335) or ovalbumin in ethanol (B145695), can be subjected to microwave irradiation. This process aids in solvent evaporation and the formation of porous agglomerates, which, after subsequent calcination (e.g., at 1050°C), yield alpha-alumina nanoparticles hilarispublisher.com. The microwave-assisted combustion method has demonstrated the capability to produce nanophase alumina powders with particle sizes in the range of 40-80 nm researchgate.net. This approach is noted for its energy efficiency and reduced reaction times compared to conventional methods researchgate.netrsc.org.

Solvothermal Synthesis for Metal-Organic Frameworks

The solvothermal method is a widely employed technique for synthesizing metal-organic frameworks (MOFs), including those based on this compound, often referred to as ALF (this compound) uin-alauddin.ac.idnih.govamazonaws.com. This method involves dissolving metal salts and organic ligands in a solvent within a sealed reactor (autoclave) and heating the mixture to temperatures above the solvent's boiling point uni-duesseldorf.deacs.orgscispace.comresearchgate.net. The elevated temperature and pressure facilitate the crystallization of the MOF.

For this compound-based MOFs, a typical solvothermal synthesis involves reacting aluminum hydroxide (B78521) (Al(OH)₃) or aluminum nitrate (B79036) with formic acid (HCOOH) in a solvent such as dimethylformamide (DMF) uin-alauddin.ac.id. The reaction is carried out in an autoclave at controlled temperatures, often between 100°C and 150°C, for several hours uin-alauddin.ac.id. For example, a synthesis reported for ALF involved refluxing aluminum hydroxide with formic acid at 100°C for 48 hours, yielding the product with a high yield of 95% nih.gov. Another study utilized a solvothermal method with Al(OH)₃ and HCOOH in DMF, optimizing conditions for Al/HCOOH mole ratios and reaction times to achieve high yields of ALF-MOF uin-alauddin.ac.id. The solvothermal approach is favored for its ability to produce materials with controlled structures and superior properties uin-alauddin.ac.idacs.org.

Optimization of Synthesis Parameters

The successful synthesis of this compound and its derived MOFs often requires careful optimization of several key parameters to achieve desired product characteristics, such as yield, purity, crystallinity, and surface area.

Reactant Ratio Investigations

The molar ratio of reactants, particularly the aluminum source to formic acid, significantly influences the outcome of this compound synthesis. Studies investigating the synthesis of this compound-based MOFs have explored various Al/HCOOH molar ratios. For instance, in the solvothermal synthesis of ALF-MOF from beverage can waste, ratios of 1:3, 1:5, and 1:7 were tested uin-alauddin.ac.id. Optimization using a Central Composite Design (CCD) identified an optimal Al/HCOOH mole ratio of approximately 1:3.729 for maximizing yield uin-alauddin.ac.id. In other studies focused on this compound as a coagulant, molar ratios of formic acid to aluminum ranging from 1 to 2.5 were investigated, with ratios of 1.5, 2, and 2.5 showing better performance than a ratio of 1, suggesting that insufficient formic acid (at ratio 1) left unreacted aluminum hydroxide researchgate.netdeswater.com.

Table 2.3.1: Influence of Reactant Molar Ratios on this compound Synthesis

Aluminum SourceFormic Acid (HCOOH)Molar Ratio (Al:HCOOH)Optimal Conditions / ObservationReference
Al(OH)₃HCOOH1:3Tested ratio for ALF-MOF synthesis uin-alauddin.ac.id
Al(OH)₃HCOOH1:5Tested ratio for ALF-MOF synthesis uin-alauddin.ac.id
Al(OH)₃HCOOH1:7Tested ratio for ALF-MOF synthesis uin-alauddin.ac.id
Al(OH)₃HCOOH1:3.729Optimal for ALF-MOF yield (87.71%) uin-alauddin.ac.id
Al(OH)₃Formic Acid1:1Less effective for turbidity removal; unreacted Al(OH)₃ researchgate.netdeswater.com
Al(OH)₃Formic Acid1:1.5Tested ratio for coagulant performance researchgate.netdeswater.com
Al(OH)₃Formic Acid1:2Tested ratio for coagulant performance researchgate.netdeswater.com
Al(OH)₃Formic Acid1:2.5Similar performance to alum; lower residual Al concentration researchgate.netdeswater.com

Temperature and Pressure Influence

Temperature and pressure are critical parameters in solvothermal synthesis, influencing reaction kinetics, crystal growth, and product phase. For this compound synthesis, temperatures typically range from 60°C to 150°C uin-alauddin.ac.idresearchgate.net. In one study, this compound was synthesized from aluminum hydroxide and formic acid at 60°C and atmospheric pressure researchgate.net. Other solvothermal methods for MOFs utilize autoclaves, heating mixtures to 120-150°C for 24-48 hours under autogenous pressure . Higher temperatures can accelerate reaction rates and influence crystal morphology. For instance, refluxing aluminum hydroxide with formic acid at 100°C for 48 hours is a common method nih.gov. The pressure generated within the autoclave during solvothermal processes is a consequence of heating the solvent and plays a role in the solubility of reactants and the crystallization process uni-duesseldorf.descispace.com.

Table 2.3.2: Synthesis Conditions: Temperature and Time

MethodReactantsTemperature (°C)Time (hours)PressureProduct/ObservationReference
SolvothermalAl(OH)₃, HCOOH, DMF1001-3AutoclaveALF-MOF synthesis uin-alauddin.ac.id
SolvothermalAluminum nitrate, Formic acid120–15024–48AutogenousThis compound synthesis
RefluxAl(OH)₃, Formic acid10048AtmosphericThis compound synthesis nih.gov
Solvothermal (Water)Aluminum hydroxide, Formic acid60N/AAtmosphericThis compound synthesis, small cationic species researchgate.net
Solvothermal (Water)Aluminum hydroxide, Formic acid8030-50N/AOptimized coagulant synthesis researchgate.net
HydrothermalFormic acid, Aluminum hydroxide1303 daysAutoclaveCubic this compound single crystals nih.gov
Microwave-Assisted CombustionThis compound, Urea/Ovalbumin, EthanolN/A5 minN/AAlumina precursor agglomerates hilarispublisher.com

Solvent Effects in this compound Formation

The choice of solvent is critical in solvothermal and other wet-chemical synthesis methods, influencing the solubility of reactants, reaction kinetics, and the final morphology and crystallinity of the product. For this compound and its MOFs, common solvents include ethanol, dimethylformamide (DMF), and water hilarispublisher.comuin-alauddin.ac.idnih.govacs.orgscispace.comresearchgate.net. Ethanol is often used as a solvent in microwave-assisted combustion synthesis to prepare emulsions hilarispublisher.com. In solvothermal MOF synthesis, DMF is frequently employed due to its ability to dissolve reactants and its suitability for high-temperature reactions in autoclaves uin-alauddin.ac.id. Water can also be used, particularly in simpler synthesis routes or for specific MOF structures researchgate.net. The solvent can also play a role in templating or influencing the structure of the resulting material, as seen in studies exploring the effect of solvent choice on MOF isomers acs.org.

Scalability Considerations in this compound Production

This compound, particularly in its MOF form (ALF), is being explored for large-scale applications such as carbon capture due to its cost-effectiveness and performance nih.govamazonaws.comnist.govccus-expo.comfreethink.com. The material can be synthesized inexpensively from commodity chemicals like aluminum hydroxide and formic acid, with estimated material costs as low as approximately $1000 per metric ton for large-scale production nih.gov.

The synthesis methods, particularly reflux and solvothermal approaches using readily available precursors, are amenable to scaling up . The use of recycled aluminum sources, such as beverage cans, further enhances the economic viability and sustainability of ALF production uin-alauddin.ac.id. Furthermore, ALF is described as being readily pelletized, which is a crucial step for its application in industrial processes like gas adsorption nih.govamazonaws.comnist.gov. Its stability to common flue gas components like SO₂ and NO, along with its simple regeneration, also contribute to its suitability for industrial-scale carbon capture nih.govamazonaws.comnist.gov. While humidity can affect its performance, the low cost of production makes it feasible to incorporate a drying step to mitigate this issue ccus-expo.comfreethink.com.

The ability to produce this compound from common chemicals through straightforward synthesis procedures supports its potential for large-scale manufacturing and widespread adoption in various industrial applications nist.gov.

Structural Characterization and Crystallographic Analysis of Aluminum Formate

Diffraction Techniques for Structural Elucidation

Diffraction techniques are paramount in determining the atomic positions and lattice parameters of crystalline materials. For aluminum formate (B1220265), X-ray and neutron diffraction have been instrumental in mapping its structure.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a widely used technique for identifying crystalline phases and determining unit cell parameters. PXRD studies on aluminum formate have confirmed its crystalline nature and phase purity. For instance, PXRD has identified the material as possessing an orthorhombic phase, consistent with JCPDS file card no. 38-05839 hilarispublisher.com. Further analyses have shown that X-ray powder diffraction data align with simulations derived from single-crystal diffraction, indicating a single, pure phase of this compound google.com. The crystallinity of this compound has been reported as 51.30% based on XRD analysis . In some studies, PXRD has been employed to characterize the material during synthesis and post-treatment processes, confirming the formation of the pure this compound compound researchgate.netresearchgate.net. Variable temperature powder X-ray diffraction has also been utilized to observe structural changes under different thermal conditions amazonaws.comnih.gov.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction offers a more detailed and precise determination of the three-dimensional atomic structure, including bond lengths, bond angles, and spatial arrangement of atoms within the unit cell. Studies employing single-crystal X-ray diffraction have confirmed that this compound adopts a three-dimensional coordination polymer structure with a ReO₃-type topology google.com. The crystal structure of this compound (ALF) has been determined to crystallize in the cubic system with the space group Im-3 google.comcrystallography.net. Specific crystallographic parameters reported include lattice parameters of a=b=c=11.448 Å google.com or more precisely a=b=c=11.4477 ± 0.0006 Å, with a cell volume of 1500.22 ± 0.14 ų crystallography.net. These studies have also indicated that the fractional coordinates obtained from single-crystal diffraction are in agreement with those derived from neutron powder diffraction and density functional theory (DFT) calculations amazonaws.comnih.gov. Single-crystal diffraction data collection has been performed at elevated temperatures, such as 200°C (473 K), using specialized diffractometers nih.gov.

Neutron Powder Diffraction for Atomic-Level Insights

Neutron powder diffraction (NPD) is particularly valuable for locating light atoms, such as hydrogen, which are difficult to resolve with X-rays, and for providing insights into magnetic structures. In situ neutron diffraction studies have been crucial in understanding the interaction of this compound with gases like CO₂ and D₂ amazonaws.comnih.govosti.govresearchgate.net. These studies, often involving Rietveld refinement, allow for the precise determination of atomic positions and lattice parameters under various conditions. For example, Rietveld refinement of activated this compound at 300 K yielded a lattice parameter of a=11.39051(12) Å with Rwp = 2.74% and Rp = 2.19% amazonaws.comnih.gov. When exposed to 1 bar of CO₂ at 320 K, the refinement parameters changed to Rwp = 3.35% and Rp = 3.43% amazonaws.comnih.gov. Neutron diffraction has also revealed the precise positioning of D₂ molecules within the small (SC) and large (LC) cavities of the this compound framework, showing D₂ molecules located near the center of the SC and more localized near the walls of the LC osti.govresearchgate.net. The space group Im-3 and lattice parameters a=b=c=11.3669(1) Å have been reported for ALF under D₂ pressure at 160 K researchgate.net.

Spectroscopic Investigations of this compound

Spectroscopic methods provide complementary information about the chemical environment, functional groups, and bonding within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is extensively used to identify the functional groups present in this compound and to monitor its chemical state. FTIR analysis has revealed characteristic absorption bands corresponding to the formate (COO⁻) groups, typically observed around 1590 cm⁻¹ . Other significant findings include the presence of Al-O-Al stretching vibrations, often detected around 547 cm⁻¹ . Vibrations associated with structural hydroxyl (OH) groups have been noted in the range of 3300-2500 cm⁻¹, and C-H stretching vibrations appear around 2927 and 1094 cm⁻¹ hilarispublisher.com. Bands attributed to the carbonyl group have also been identified in regions such as 772, 656, and 505 cm⁻¹ hilarispublisher.com. FTIR has been employed to confirm the formation of this compound during synthesis and to study its interactions, such as the capture of pollutants via CCO bonds researchgate.netnih.gov. Shifts in OH group bands after certain treatments can indicate hydrogen bonding or participation in chemical reactions researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR techniques like ²⁷Al MAS NMR, provides detailed information about the local coordination environment of aluminum atoms within the crystalline structure. Studies using ²⁷Al MAS NMR spectroscopy have indicated that this compound species are primarily composed of the AlO₆ octahedral structure researchgate.net. Furthermore, ²⁷Al MAS NMR has been used to track the coordination state of aluminum during thermal transformations, showing the presence of four, five, and six-coordinated aluminum species after calcination at 400°C, with the transformation to α-Al₂O₃ observed at 1050°C researchgate.net. While ¹H and ¹³C NMR are typically used for organic molecules, they can also provide insights into the formate ligands and any residual organic species or guest molecules within the framework hilarispublisher.comresearchgate.netresearchgate.net.

Table 1: Key Crystallographic Parameters of this compound

ParameterValueTechniqueReference
Crystal SystemCubicSingle-Crystal XRD google.comcrystallography.net
Space GroupIm-3Single-Crystal XRD google.comcrystallography.net
Space Group Number204Single-Crystal XRD crystallography.net
Lattice Parameter (a)11.448 ÅSingle-Crystal XRD google.com
Lattice Parameter (a)11.4477 ± 0.0006 ÅSingle-Crystal XRD crystallography.net
Lattice Parameter (a)11.39051(12) ÅNeutron Powder Diff. amazonaws.comnih.gov
Lattice Parameter (a)11.3669(1) ÅNeutron Powder Diff. researchgate.net
Cell Volume1500.22 ± 0.14 ųSingle-Crystal XRD crystallography.net
Rietveld Refinement Rwp2.74% (activated, 300 K)Neutron Powder Diff. amazonaws.comnih.gov
Rietveld Refinement Rp2.19% (activated, 300 K)Neutron Powder Diff. amazonaws.comnih.gov

Table 2: Characteristic FTIR Peak Assignments for this compound

Functional Group / VibrationWavenumber (cm⁻¹)Assignment / DescriptionReference
C-H Stretch2927C-H stretching vibration in formate molecule hilarispublisher.com
O-H Stretch3300-2500Structural OH group hilarispublisher.com
O-H Stretch (Hydrogen-bonded)3495.28Hydroxyl group in this compound coagulant researchgate.net
O-H Stretch (Hydrogen-bonded)3377.56Shifted hydroxyl group after coagulation researchgate.net
C=O Stretch (Carbonyl)772, 656, 505Carbonyl group vibrations hilarispublisher.com
COO⁻ Asymmetric Stretch1590Formate group
Al-O-Al Stretch547Aluminum-oxygen bridging
Metal-Oxygen Bond573.40 - 514.90Attributed to metal-oxygen bond, enhancing coagulant efficiency researchgate.net

Compound Name List:

this compound

Al(HCOO)₃

ALF

Aluminum triformate

Formic acid, aluminum salt

Cubic this compound

²⁷Al Magic Angle Spinning (MAS) NMRhilarispublisher.comazom.comumich.eduavsconferences.orgresearchgate.net

Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ²⁷Al MAS NMR, provides detailed information about the coordination environment of aluminum ions within the material. Studies on this compound precursors and their calcined products reveal significant changes in aluminum coordination upon heating. In the as-synthesized this compound, ²⁷Al MAS NMR spectra indicate the presence of six-coordinated aluminum ions hilarispublisher.comazom.comumich.eduresearchgate.net. Upon calcination at temperatures such as 400°C, the spectra show the emergence of four-, five-, and six-coordinated aluminum species, reflecting the initial stages of structural breakdown and rearrangement hilarispublisher.comazom.comresearchgate.net. As the temperature increases, the ²⁷Al MAS NMR spectra evolve, showing the presence of intermediate alumina (B75360) phases like η-Al₂O₃ around 1000°C, with the characteristic transformation to α-Al₂O₃ occurring at higher temperatures, typically between 1050°C and 1100°C hilarispublisher.comazom.comumich.eduresearchgate.net. The chemical shifts observed for these different aluminum coordination states provide a fingerprint for tracking the phase transitions during thermal processing.

¹³C MAS NMR Spectroscopyhilarispublisher.comazom.com

¹³C MAS NMR spectroscopy is employed to characterize the organic formate ligand within the this compound structure. The spectra typically exhibit signals corresponding to the carbonyl carbon of the formate group hilarispublisher.comazom.com. Upon heating, changes in these ¹³C NMR signals can indicate the decomposition or modification of the formate ligand, correlating with the thermal degradation pathways of the precursor.

X-ray Photoelectron Spectroscopy (XPS)researchgate.netnih.govnist.govhep.com.cnworktribe.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the material. XPS analysis of this compound and its derivatives confirms the presence of key elements such as aluminum (Al), oxygen (O), and carbon (C) researchgate.netnih.gov. The binding energies of the core electrons, particularly in the Al 2p and O 1s spectra, provide insights into the chemical environment, such as the presence of aluminum hydroxide (B78521) or hydroxylated surfaces nih.gov. XPS has also been used to elucidate the bridging nature of the formate ligand to aluminum nodes in metal-organic frameworks derived from this compound researchgate.net. In some studies, XPS is used to analyze the surface composition of materials after various treatments, confirming the presence of specific functional groups or bonding states related to the this compound structure hep.com.cnworktribe.comresearchgate.net.

Thermal Decomposition Pathways and Stability Analysis

The thermal decomposition of this compound is a critical process for its conversion into alumina. Thermogravimetric analysis (TGA) and calcination studies provide detailed insights into these transformations.

Thermogravimetric Analysis (TGA) of Aluminum Formatehilarispublisher.comazom.comnih.govucsb.eduhep.com.cnresearchgate.net

Thermogravimetric Analysis (TGA) is instrumental in understanding the thermal stability and decomposition profile of this compound. TGA data typically reveal multiple stages of mass loss corresponding to the release of adsorbed water, decomposition of the formate ligands, and decarboxylation hilarispublisher.comazom.comnih.govresearchgate.net. For instance, the decomposition of formate groups is often observed to occur above 325°C, releasing volatile products like CO₂ and H₂O . The total weight loss can be substantial, with values up to 91.4% attributed to dehydration and decarboxylation reported in some studies azom.com. The TGA profile helps in identifying the temperatures at which intermediate phases form and the final ceramic yield can be estimated azom.comhep.com.cn.

Table 1: Representative TGA Decomposition Stages of this compound

Temperature Range (°C)Observed Mass LossAssociated ProcessReference(s)
Room Temp. - 200~16%Loss of adsorbed water, formation of AlOH(HCOO)₂ azom.com
200 - 355~26.42%Dehydration, precursor transformation to amorphous Al₂O₃ azom.com
> 325-Decomposition of formate groups (releasing CO₂, H₂O)
Room Temp. - 400-General decomposition and decarboxylation nih.gov

Phase Transformation to Alpha-Alumina via Calcinationhilarispublisher.comazom.comresearchgate.netresearchgate.nethep.com.cnresearchgate.netresearchgate.netscielo.brnih.gov

The calcination of this compound is a key step in producing α-Al₂O₃ (corundum). This transformation typically occurs at elevated temperatures, often in the range of 1050°C to 1200°C hilarispublisher.comazom.comresearchgate.netresearchgate.nethep.com.cnresearchgate.netresearchgate.netscielo.brnih.gov. The process involves a series of phase transitions, starting from the this compound precursor, which decomposes into amorphous alumina. Subsequently, metastable transition alumina phases such as γ-Al₂O₃, δ-Al₂O₃, and θ-Al₂O₃ are formed at intermediate temperatures (e.g., γ-Al₂O₃ between 400°C and 900°C, θ-Al₂O₃ at 1000°C) before crystallizing into the stable α-Al₂O₃ phase researchgate.nethep.com.cnresearchgate.netnih.gov. The specific temperature at which α-Al₂O₃ formation is complete and the morphology of the resulting particles are influenced by factors such as heating rate, atmosphere, and the presence of additives or fuels hilarispublisher.comazom.comresearchgate.nethep.com.cnnih.gov. For example, rapid heating can promote high-density nucleation of α-Al₂O₃ nanocrystallites nih.gov.

Table 2: Alumina Phase Transformations During Calcination of this compound

Temperature (°C)Dominant Alumina Phase(s) ObservedNotesReference(s)
25This compound precursorStarting material hilarispublisher.comumich.edu
200This compound hydroxideIntermediate hilarispublisher.com
400Amorphous Al₂O₃, γ-Al₂O₃Presence of 4-, 5-, 6-coordinated Al species hilarispublisher.comazom.comresearchgate.net
800γ-Al₂O₃ hilarispublisher.comhep.com.cn
900γ-Al₂O₃, θ-Al₂O₃Optimal conditions for nanophase alumina with specific particle sizes hep.com.cnresearchgate.net
1000θ-Al₂O₃, η-Al₂O₃ hilarispublisher.comresearchgate.netresearchgate.net
1050-1100α-Al₂O₃Transformation to α-Al₂O₃ complete hilarispublisher.comazom.comresearchgate.netresearchgate.net
1200α-Al₂O₃Nucleation of nanocrystallites, sintering and coalescence may begin hep.com.cnscielo.brnih.gov

Microscopic and Morphological Characterization

Microscopic techniques, primarily Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and microstructure of this compound and the alumina products derived from it.

SEM images of alumina produced from this compound often reveal aggregated particles, with reported sizes varying depending on the synthesis and calcination conditions hilarispublisher.comresearchgate.nethep.com.cnresearchgate.netresearchgate.net. Specific morphologies, such as "nano-onions" or hollow rod-like structures, have been observed in α-Al₂O₃ derived from this compound precursors hilarispublisher.comresearchgate.netnih.gov. These structures are indicative of the controlled decomposition and crystallization processes.

TEM analysis provides higher resolution imaging, confirming the nanoscale dimensions of the particles. Reported particle sizes for α-Al₂O₃ synthesized from this compound typically range from 10 nm to 40 nm for crystallites, and aggregated particle sizes can be in the range of 20-40 nm or larger, up to 200-300 nm for some structures researchgate.netresearchgate.nethep.com.cnresearchgate.netresearchgate.netnih.gov. TEM also allows for the direct observation of nanostructures, such as the aforementioned nano-onions, which exhibit layered spherical arrangements hilarispublisher.comresearchgate.net.

Table 3: Morphological Characteristics of α-Al₂O₃ from this compound

Microscopy TechniqueReported MorphologyParticle Size Range (nm)NotesReference(s)
SEMAggregated particles, nano-onion structures, rod-likeVariesMorphology depends on calcination conditions hilarispublisher.comresearchgate.nethep.com.cnresearchgate.netresearchgate.netnih.gov
TEMNanoparticles, nano-onion structures, hollow rod-like10-40 (crystallites)Confirms nanoscale dimensions and specific nanostructures; aggregated sizes can be larger (200-300 nm) researchgate.netresearchgate.nethep.com.cnresearchgate.netresearchgate.netnih.gov

Compound List:

this compound (Al(HCOO)₃)

Alpha-alumina (α-Al₂O₃)

Gamma-alumina (γ-Al₂O₃)

Delta-alumina (δ-Al₂O₃)

Theta-alumina (θ-Al₂O₃)

Eta-alumina (η-Al₂O₃)

Aluminum hydroxide (Al(OH)₃)

Formic acid (HCOOH)

Aluminum nitrate (B79036) (Al(NO₃)₃)

Aluminum isobutyrate (Al[O₂CCH(CH₃)₂]₃)

Yttrium aluminum garnet (YAG, Al₅Y₃O₁₂)

Yttrium isobutyrate (Y[O₂CCH(CH₃)₂]₃)

Yttrium acetate (B1210297) hydrate (B1144303) (Y(O₂CCH₃)₃·4H₂O)

this compound hydrate (Al(HCOO)₃·3H₂O)

Aluminum hydroxy formate (AlOH(HCOO)₂)

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) offers a more detailed view of the internal structure and crystallinity at the atomic level. Studies on α-alumina derived from this compound decomposition have utilized HRTEM to confirm particle sizes in the range of 200-300 nm . Furthermore, HRTEM has been instrumental in visualizing the nanostructure of α-alumina derived from this compound, revealing features such as onion-like morphologies and specific lattice spacings, which are critical for understanding phase transformations and material properties researchgate.net. These high-resolution images provide direct evidence of the crystalline order and nanoscale features that emerge from the thermal processing of this compound.

Porosity and Surface Area Characterization of this compound-Derived Materials

The porous nature of this compound is central to its capacity for adsorbing molecules like carbon dioxide. Techniques such as BET surface area analysis and pore volume measurements quantify these critical characteristics.

Brunauer-Emmett-Teller (BET) Surface Area Measurements

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of porous materials by measuring the physisorption of nitrogen gas at cryogenic temperatures. Activated this compound (ALF) has been reported to possess a specific surface area of 128.5 m²/g . In contrast, studies on the alumina phases derived from the thermal decomposition of this compound indicate that the specific surface area of these materials can vary significantly depending on the resulting phase and processing conditions. For instance, η-Al₂O₃ and α-Al₂O₃ obtained from this compound decomposition have shown specific surface areas exceeding previously reported values, with some studies indicating up to 118 m²/g for these derived oxides .

Pore Volume and Cavity Analysis

The crystalline structure of this compound features distinct cavities that are responsible for its adsorption capabilities. Crystallographic analysis reveals the presence of two types of cavities: small cavities (SCs) and large cavities (LCs) nih.govamazonaws.comosti.gov. At a temperature of 300 K, the pore volume for the SCs is quantified as 43(3) ų , while the pore volume for the LCs is 79(9) ų nih.govamazonaws.comosti.gov. These cavities are characterized by the orientation of formate ligands, with hydrogens pointing inward in the SCs, facilitating a favorable "hand-in-glove" interaction with molecules like CO₂, and outward in the LCs nih.govamazonaws.comosti.gov. This precise pore architecture and volume distribution are fundamental to the selective adsorption properties of this compound.

Table 1: BET Surface Area of this compound and Derived Materials

MaterialSpecific Surface Area (m²/g)Reference
Activated this compound (ALF)128.5
η-Al₂O₃ / α-Al₂O₃ (derived from Al formate)Up to 118

Table 2: Pore Volume of this compound Cavities at 300 K

Cavity TypePore Volume (ų)Reference
Small Cavity (SC)43(3) nih.govamazonaws.comosti.gov
Large Cavity (LC)79(9) nih.govamazonaws.comosti.gov

List of Compounds Mentioned:

this compound (Al(HCOO)₃)

Aluminum hydroxide (Al(OH)₃)

Formic acid (HCOOH)

Aluminum oxide (Al₂O₃)

η-Al₂O₃

α-Al₂O₃

Computational and Theoretical Investigations of Aluminum Formate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, bonding, adsorption phenomena, and structural properties of materials like aluminum formate (B1220265). These calculations provide atomic-level understanding that complements experimental observations.

Electronic Structure and Bonding Analysis

DFT calculations are instrumental in dissecting the electronic interactions within aluminum formate and between its framework and adsorbed guest molecules. Studies have employed DFT to analyze the nature of chemical bonding, including the interactions between aluminum centers and formate ligands, as well as weaker interactions such as van der Waals forces and hydrogen bonding, which are critical for gas adsorption nih.govchemrxiv.orgamazonaws.com. For instance, DFT has been used to determine the binding energies of various gas molecules within the cavities of ALF, revealing preferences for specific sites based on electronic complementarity nih.govamazonaws.com. In related metal formate systems, DFT has also been utilized to study the coordination modes of formate ions (monodentate vs. bidentate) and the fragmentation pathways of metal formate complexes, offering fundamental insights into formate chemistry chemrxiv.org. The application of DFT-D3 correction schemes further enhances the accuracy of these calculations by accounting for van der Waals interactions, which are vital for physisorption processes nih.govamazonaws.com.

Adsorption Mechanisms and Energetics

A significant focus of computational research on this compound involves understanding its gas adsorption mechanisms and energetics, particularly for industrially relevant gases like CO₂, N₂, H₂O, and H₂. DFT calculations are employed to map the energy landscapes of these molecules within ALF's distinct small cavities (SCs) and large cavities (LCs) nih.govamazonaws.com. These studies reveal that the adsorption of CO₂ is favored in the LCs, attributed to favorable interactions, including hydrogen bonding with the formate ligands . Conversely, H₂O adsorption is found to be slightly more favorable in the SCs, though CO₂ remains strongly preferred in the LCs nih.govamazonaws.com.

DFT is also crucial for predicting the kinetic barriers associated with gas diffusion through the ALF framework. These barriers are key to understanding phenomena like "temperature-regulated gating," where the diffusion of gas molecules is controlled by temperature-induced structural dynamics nih.govchemrxiv.org. By calculating these kinetic barriers, researchers can predict optimal temperature regimes for gas separations, such as the separation of O₂ from N₂ using ALF chemrxiv.org. The calculated adsorption energies provide quantitative data that can be used to predict selectivity and capacity for various gas mixtures nih.govamazonaws.com.

Gas MoleculeCavity TypeCalculated Adsorption Energy (kJ/mol)Reference
CO₂SC-48.4 nih.govamazonaws.com
CO₂LC-53.5 nih.govamazonaws.com
N₂SC-35.0 nih.govamazonaws.com
N₂LC-37.0 nih.govamazonaws.com
H₂OSC-51.3 nih.govamazonaws.com
H₂OLC-47.0 nih.govamazonaws.com
H₂SC-40.0 nih.govamazonaws.com
H₂LC-42.0 nih.govamazonaws.com

Note: Values are representative and may vary slightly between different DFT calculations and methodologies.

Crystal Structure Prediction and Refinement

DFT calculations are frequently used to validate and refine experimentally determined crystal structures of this compound. By performing energy minimization calculations, researchers can confirm the stability of proposed structural models and optimize atomic positions nih.govamazonaws.com. This computational approach aids in interpreting diffraction data, such as neutron powder diffraction (NPD) and X-ray diffraction (XRD), by providing theoretical benchmarks for crystal lattice parameters and atomic coordinates nih.govamazonaws.com. DFT can also predict framework flexibility under different conditions, which is essential for understanding how the structure responds to gas adsorption and temperature changes, thereby influencing separation performance . In studies of related materials, DFT has also been applied to predict the crystal structures of mixed metal formates, comparing their structural characteristics to that of pure ALF acs.org.

Molecular Dynamics (MD) Simulations in this compound Research

Molecular Dynamics (MD) simulations, including ab initio molecular dynamics (AIMD), offer valuable insights into the dynamic behavior of this compound and the guest molecules within its pores. These simulations can capture the temporal evolution of atomic positions and velocities, providing a detailed understanding of diffusion processes, guest-framework interactions, and structural relaxations researchgate.netsemanticscholar.org. MD simulations have been employed to study the stability of adsorbed gas molecules, such as H₂, at various temperatures and pressures, complementing DFT's static energy calculations semanticscholar.org. Furthermore, MD simulations, often in conjunction with other computational methods, are used to unveil the molecular recognition mechanisms responsible for ALF's selective gas capture, such as the specific interactions between CO₂ and the hydrogen-bonded pore cavities nist.govcaneparesearch.orgacs.orgamazonaws.com.

Mechanistic Studies on this compound Reactivity

Computational studies, primarily using DFT, contribute to understanding the mechanisms by which this compound interacts with and captures gases. The binding of CO₂ within ALF, for example, is understood to occur through a combination of van der Waals forces and specific hydrogen bonding interactions between the CO₂ molecules and the formate ligands, particularly in the larger cavities . DFT calculations help elucidate the electronic basis for these interactions, explaining the observed selectivity for CO₂ over other molecules like N₂ or hydrocarbons nist.govcaneparesearch.orgacs.orgamazonaws.com. In broader studies of metal formates, DFT has also been used to investigate reaction pathways involving formate ions, such as decarboxylation or ion ejection, providing mechanistic details relevant to their chemical transformations chemrxiv.org.

Structure-Property Relationships Derived from Computational Models

The synergy between DFT calculations, MD simulations, and experimental data allows for the establishment of robust structure-property relationships for this compound. Computational models reveal how the specific pore architecture of ALF—including the size and geometry of the SCs and LCs, the orientation of formate hydrogens, and the presence of hydrogen-bonding sites—dictates its gas adsorption and separation capabilities nih.govnist.govcaneparesearch.orgacs.orgamazonaws.com. For instance, the precise dimensions of the pore apertures and the dynamic nature of the framework, as predicted by computational studies, are crucial for the temperature-regulated gating effect, enabling selective passage of gas molecules based on their kinetic diameters and interaction strengths nih.govchemrxiv.org. These models provide a predictive framework for designing and optimizing MOFs for targeted gas separation applications.

Property InvestigatedComputational Method(s) UsedKey Findings Related to Structure-Property
CO₂/N₂ SelectivityDFTFavorable H-bonding & pore size match for CO₂ in LC, leading to high selectivity.
H₂ Adsorption CapacityDFT, MDPredicts H₂ binding sites and energies within SCs/LCs, influencing uptake.
Temperature-Regulated GatingDFT, MDPredicts kinetic barriers and formate dynamics influencing gas diffusion control.
CO₂/Hydrocarbon SelectivityDFT, Molecular SimulationsHydrogen-confined pore cavities match CO₂ via weak interactions, rejecting hydrocarbons.
Framework StabilityDFTConfirms structural integrity under various conditions via energy minimization.
Adsorption EnergeticsDFTQuantifies binding strengths for various gases in specific cavities, predicting adsorption behavior.

Compound Names Mentioned:

this compound (ALF)

Formic acid

Aluminum hydroxide (B78521)

Carbon dioxide (CO₂)

Nitrogen (N₂)

Water (H₂O)

Hydrogen (H₂)

Acetylene (C₂H₂)

Methane (CH₄)

Alkali-metal formates

Alkaline-earth formates

Group 13-15 formates

Lithium formate

Strontium formate

Barium formate

Calcium formate

Magnesium formate

Lead formate

Bismuth formate

Alumina (B75360) (Al₂O₃)

Aluminum acetate (B1210297)

Aluminum succinate (B1194679)

Aluminum dichloroacetate (B87207)

Aluminum hydrogen formate

this compound hydrate (B1144303)

Aluminum nitride (AlN)

Aluminum oxide

Aluminum chloride

Aluminum sulfate (B86663)

Sodium formate

Chromium formate

Manganese formate

Indium formate

Gallium formate

Vanadium dπ

Titanium cluster frameworks

Metal Carbyne Frameworks

Metal-organic frameworks (MOFs)

Zeolites

UiO-66

Ce-UiO-66

MOF-5

IRMOF-14

Cu-F-pymo

MUF-16

Ce-MIL-140-4F

Tm-OH-bdc

CuBTTri

NaX (Zeolite 13X)

Al-rho-ZMOF

Alumina-chromia catalyst

Alumina-chromia composite

Polyvinylidene fluoride (B91410) (PVDF)

Fe-ALF

Advanced Applications of Aluminum Formate in Materials Science and Engineering

Gas Adsorption and Separation Technologies

The ability of materials to selectively capture and separate gases is fundamental to numerous industrial processes, from environmental remediation to energy storage. Aluminum formate (B1220265) stands out due to its inherent properties that facilitate efficient gas interactions, particularly for CO₂.

Carbon Dioxide (CO₂) Capture and Selectivity

Aluminum formate's primary application in gas adsorption and separation focuses on the capture of carbon dioxide, a critical greenhouse gas. Its effectiveness stems from its molecular structure and chemical composition, which enable high adsorption capacities and selectivities for CO₂.

ALF is a highly promising material for capturing CO₂ from post-combustion flue gas, which typically comprises CO₂ (8-16%), O₂ (3-4%), water vapor (5-7%), and nitrogen (N₂) nih.govamazonaws.com. The material's cost-effectiveness and scalability are key advantages for this large-scale application, potentially costing a fraction of conventional materials, with estimates suggesting it could be less than one dollar per kilogram ccus-expo.comfreethink.comeepower.commining.com. Its crystal structure features pores of specific sizes that are conducive to trapping CO₂ molecules while excluding larger nitrogen molecules, a crucial factor for efficient separation from flue gas streams freethink.commining.com. ALF has demonstrated the ability to remove CO₂ from dried CO₂-containing gas streams, making it suitable for scrubbing emissions from power plant smokestacks nih.govnih.govnist.govescholarship.orgamazonaws.comcaneparesearch.org.

A critical parameter for effective CO₂ capture from flue gas is the selectivity of the adsorbent for CO₂ over N₂. This compound exhibits outstanding CO₂/N₂ selectivity, attributed to the subtle differences in the kinetic diameters of these two gases nih.govnih.govnist.govescholarship.orgamazonaws.comcaneparesearch.orgosti.govresearchgate.netucsb.edu. This size-selective separation mechanism allows ALF to preferentially adsorb CO₂. For instance, breakthrough measurements of a 15/85 CO₂/N₂ mixture at 323 K yielded a CO₂/N₂ selectivity of 75(21) nih.gov. While modified composites like Fe-ALF-PVDF have shown even higher selectivities (e.g., 387), the inherent selectivity of ALF is a significant advantage for CO₂ capture applications acs.org.

This compound demonstrates effective CO₂ adsorption capacities and enables CO₂ removal from gas streams at elevated temperatures, specifically up to 323 K (50°C) nih.govnih.govnist.govescholarship.orgamazonaws.comcaneparesearch.org. Studies have reported CO₂ uptake of approximately 3.9 mmol/g at 298 K and 1 bar for pristine ALF, with modified versions showing higher capacities acs.org. Breakthrough experiments using a 15/85 CO₂/N₂ mixture at 323 K indicated a CO₂ uptake of 0.80(1) mmol/g nih.gov. The material's ability to perform efficiently at these temperatures is crucial for practical applications in post-combustion scenarios.

While ALF shows excellent performance in dry conditions, its stability in humid environments, typical of flue gas, presents a challenge freethink.comeepower.com. Experiments have indicated that ALF can be sensitive to moisture. At 303 K, it can withstand up to 90% relative humidity (RH) with a CO₂ carrier gas without degradation. However, at higher temperatures (313 K and 323 K), a mass loss of approximately 2% was observed in the presence of moisture nih.govamazonaws.com. In humid conditions, pure ALF can experience a significant reduction in CO₂ capture capacity due to framework decomposition acs.org. Researchers suggest that the low cost of ALF makes it economically viable to incorporate a pre-drying step to mitigate the impact of humidity ccus-expo.comfreethink.comeepower.com. Furthermore, advancements in composite materials, such as Fe-ALF-PVDF, have shown significantly enhanced moisture stability, maintaining performance in high humidity conditions acs.org.

This compound is characterized by its simplicity of regeneration, a key factor for the economic viability of cyclic adsorption processes nih.govnih.govnist.govescholarship.orgamazonaws.com. Studies involving in-situ thermogravimetric analysis (TGA) have demonstrated stable behavior during CO₂ adsorption/desorption cycles under dry atmospheres nih.gov. Modified materials like Fe-ALF-PVDF have also shown robust performance over multiple cycles under humid conditions, indicating good regenerability and potential for reusability in sorption processes acs.org.

Table 1: Comparative CO₂ Adsorption Performance and Selectivity of this compound (ALF)

Adsorbent/ConditionCO₂ Uptake (mmol/g)CO₂/N₂ SelectivityTemperature (K)Pressure (bar)Reference
This compound (ALF) (breakthrough)0.80(1)75(21)323~1 nih.gov
This compound (ALF)~3.9-2981 acs.org
Fe-ALF-PVDF Composite~4.63872981 acs.org
This compound (ALF)ExcellentOutstanding323- nih.govnih.govnist.govescholarship.orgamazonaws.comcaneparesearch.org

Note: Data presented in this table are derived from various studies and may represent different experimental conditions or modified materials.

Direct Air Capture of CO₂ with this compound MOFs

This compound (ALF) is a metal-organic framework (MOF) synthesized from readily available and inexpensive starting materials: aluminum hydroxide (B78521) and formic acid nih.govcosmosmagazine.comccus-expo.comfreethink.comamazonaws.com. This MOF exhibits remarkable properties for carbon dioxide capture, making it a promising material for direct air capture (DAC) and post-combustion CO₂ removal from flue gases nih.govccus-expo.comfreethink.comamazonaws.comeurekalert.org.

ALF's efficacy in CO₂ capture stems from its porous structure, which contains cavities and pore windows that are precisely sized to selectively adsorb CO₂ molecules while excluding larger nitrogen (N₂) molecules nih.govamazonaws.comeurekalert.org. The kinetic diameter of CO₂ is approximately 3.3 Å, while that of N₂ is around 3.64 Å. ALF's pore openings are optimized to allow facile CO₂ adsorption but hinder N₂ adsorption, leading to excellent CO₂/N₂ selectivity nih.govamazonaws.com. This size-selective separation is a key mechanism for its performance nih.gov.

Research indicates that ALF can effectively remove CO₂ from dried CO₂-containing gas streams at elevated temperatures, such as 323 K nih.govamazonaws.com. The material is also noted for its mechanical robustness, scalability, ease of pelletization, stability against sulfur dioxide (SO₂) and nitric oxide (NO), and straightforward regeneration processes nih.govamazonaws.com. While ALF's performance is diminished in highly humid conditions, its exceptionally low cost (estimated at less than one US dollar per kilogram) makes the integration of a drying step economically viable cosmosmagazine.comccus-expo.comfreethink.com.

Density functional theory (DFT) calculations and experimental measurements have quantified the CO₂ adsorption characteristics of ALF. The isosteric enthalpy of adsorption for CO₂ in ALF's small cavities (SC) is approximately -48.4 kJ/mol, and slightly higher for larger cavities (LC) at around -51.3 kJ/mol nih.gov. Under specific conditions (e.g., 320 K), ALF can achieve a CO₂ loading of approximately 4.8 mmol/g amazonaws.com.

Table 1: CO₂ Adsorption Performance of this compound (ALF)

Temperature (K)Pressure (bar)CO₂ Uptake (mmol/g)CO₂/N₂ SelectivitySource(s)
29812.31,500 nih.gov
27314.2 nih.gov
323(various)~4.8 (at high loading)Excellent nih.govamazonaws.com

Hydrogen (H₂) Storage Performance

This compound has demonstrated significant potential for hydrogen storage, particularly under non-cryogenic conditions, offering a competitive alternative to conventional compressed hydrogen gas storage osti.govchemrxiv.orgosti.govornl.gov.

ALF exhibits remarkable hydrogen storage capabilities at temperatures above 120 K and at relatively low pressures osti.govchemrxiv.orgosti.govornl.gov. Its most promising performance is observed within the temperature range of 120 K to 160 K, and at pressures between 10 to 20 bar osti.govchemrxiv.orgosti.govornl.gov. Under these conditions, ALF can achieve a hydrogen uptake of approximately 12 g H₂ per kilogram of material at 120 K and 25 bar . At a slightly higher temperature of 160 K and 90 bar, the uptake is around 8.5 g H₂/kg .

Technoeconomic analyses suggest that ALF's storage capacity, especially when coupled with temperature/pressure swing processes, can achieve cost parity with traditional 350 bar compressed gas storage systems, but at a fraction of the operating pressure osti.govchemrxiv.orgosti.govornl.gov. This makes ALF a particularly promising material for safe and efficient hydrogen storage in applications such as fuel cell power systems osti.govchemrxiv.orgosti.govornl.gov.

Table 2: H₂ Storage Performance of this compound (ALF)

Temperature (K)Pressure (bar)H₂ Uptake (g H₂/kg ALF)Source(s)
1202512
160908.5
120–16010–20Promising performance osti.govchemrxiv.orgosti.govornl.gov

Studies have characterized ALF's hydrogen adsorption performance across a broad temperature range, from 77 K to 296 K, using gas isotherms and in-situ neutron powder diffraction osti.govchemrxiv.orgosti.govornl.gov. The experimental heat of adsorption for H₂ on ALF has been determined to be approximately 8.6 kJ/mol osti.govresearchgate.net. Dual-site adsorption models suggest heat of adsorption values ranging between 8.5 and 9 kJ/mol, depending on the loading osti.gov. These values are indicative of physisorption, where hydrogen molecules are weakly bound within the MOF's porous framework .

The ability of ALF to store and release hydrogen through pressure-temperature (P-T) swing processes is a key aspect of its utility osti.govchemrxiv.orgosti.govornl.gov. By manipulating the temperature and pressure, hydrogen can be efficiently adsorbed and subsequently desorbed for use. ALF's favorable performance characteristics in the 10-20 bar regime under moderate cooling make it well-suited for these cyclical processes, offering advantages in terms of energy efficiency and system cost compared to high-pressure compressed gas storage osti.govchemrxiv.orgosti.govornl.gov.

H2 Adsorption Isotherms and Heat of Adsorption

Selective Oxygen Adsorption Characteristics

This compound also demonstrates potential for selective oxygen (O₂) adsorption, which is relevant for non-cryogenic air separation processes acs.orgresearchgate.netnist.govresearchgate.net. ALF exhibits substantial O₂ adsorption and excellent O₂/N₂ selectivity at temperatures around 190 K acs.orgresearchgate.netnist.govresearchgate.net.

At approximately 190 K and a partial pressure of O₂ of 0.21 bar (representative of air), ALF achieves an O₂ uptake of about 1.7 mmol/g acs.orgnist.govresearchgate.net. At higher temperatures, such as those corresponding to ice/salt mixtures (~250 K), the O₂ adsorption capacity decreases to approximately 0.3 mmol/g acs.orgnist.govresearchgate.net. The kinetics for initial O₂ adsorption are rapid, suggesting that ALF could be employed in low-cost air separation systems utilizing rapid temperature swings at ambient pressures acs.orgresearchgate.netnist.govresearchgate.net. Current research indicates that ALF possesses the highest O₂/N₂ sorption selectivity among MOFs lacking open metal sites acs.orgresearchgate.netnist.govresearchgate.net. To further enhance O₂ adsorption kinetics, researchers are exploring Al/Fe solid solutions (Al₁₋ₓFeₓ(HCOO)₃), where partial substitution of Al³⁺ with Fe³⁺ can reduce the activation energy for gas diffusion while maintaining the framework's integrity .

Table 3: O₂ Adsorption Performance of this compound (ALF)

Temperature (K)Partial Pressure O₂ (bar)O₂ Uptake (mmol/g)O₂/N₂ SelectivitySource(s)
1900.211.750–125 acs.orgresearchgate.netnist.govresearchgate.net
250(air)0.3 acs.orgnist.govresearchgate.net

Precursor Chemistry for Advanced Ceramic Materials

This compound serves as a valuable metal-organic precursor for the synthesis of advanced ceramic materials, most notably alpha-alumina (α-Al₂O₃) researchgate.netazom.comhilarispublisher.com. The controlled thermal decomposition of this compound yields α-Al₂O₃ nanoparticles with desirable characteristics for various ceramic applications.

Anhydrous cubic this compound, with a ReO₃-type framework and a lattice parameter of a = 11.448 Å, can be synthesized through controlled crystallization google.com. Upon thermal decomposition at temperatures around 600°C, this precursor transforms into α-Al₂O₃ nanoparticles, typically in the size range of 20-50 nm . This process offers a lower-temperature route to α-Al₂O₃ compared to conventional methods, simplifying the synthesis and potentially reducing costs researchgate.nethilarispublisher.com.

This compound can be processed via methods like spray drying to produce fine, granulated alumina (B75360) powders, which are then calcined to form the final ceramic product researchgate.netazom.com. The use of this compound as a precursor has been demonstrated in the synthesis of materials like yttrium aluminum garnet (YAG) and α-alumina researchgate.net. The decomposition pathways involve the loss of formate ligands, leading to intermediate amorphous alumina phases before crystallizing into the stable α-Al₂O₃ structure azom.comhilarispublisher.com.

Table 4: this compound as a Precursor for Advanced Ceramics

PrecursorSynthesis MethodDecomposition Temperature (°C)Resulting Nanoparticle Size (nm)Application ExampleSource(s)
This compoundSol-gel, Spray Drying, Calcination~60020–50α-Al₂O₃ researchgate.netazom.comhilarispublisher.com
This compoundCombustion Process (with fuels like urea)~1050 (for crystallinity)40–80α-Al₂O₃ hilarispublisher.com
Cubic this compoundControlled Crystallization60020–50α-Al₂O₃ google.com

List of Compounds Mentioned:

this compound (ALF)

Carbon dioxide (CO₂)

Nitrogen (N₂)

Oxygen (O₂)

Aluminum hydroxide

Formic acid

Sulfur dioxide (SO₂)

Nitric oxide (NO)

Alpha-alumina (α-Al₂O₃)

Gallium formate

Gallium oxide (Ga₂O₃)

Indium formate

Acetylene

Hydrogen (H₂)

Dimethylformamide (DMF)

Iron (Fe)

Yttrium aluminum garnet (YAG)

Synthesis of Alpha-Alumina Nanopowders

This compound is widely employed as a precursor for the synthesis of alpha-alumina (α-Al₂O₃) nanopowders, a critical ceramic material known for its hardness, chemical inertness, and high-temperature stability. Various methods, including combustion synthesis and sol-gel routes, leverage this compound to achieve controlled particle sizes and crystalline phases.

In combustion synthesis, this compound is often used in conjunction with fuels like urea (B33335) or ovalbumin. The process typically involves forming an emulsion, followed by microwave combustion or calcination. For instance, a study utilizing this compound and urea with ethanol (B145695) as a solvent, followed by microwave combustion and calcination at 1050°C for one hour, yielded α-Al₂O₃ nanopowders with particle sizes ranging from 40 to 80 nm hilarispublisher.comhilarispublisher.com. Another approach involved calcining this compound-based emulsions at 1100°C, resulting in α-Al₂O₃ nanoparticles with sizes between 35 and 62 nm nih.govresearchgate.net. These methods offer a simplified and economical route to crystalline alumina with controlled nanostructure.

Table 1: Synthesis of Alpha-Alumina Nanopowders Using this compound

MethodFuel/AdditiveSolventCalcination Temperature (°C)Resulting Particle Size (nm)PhaseReference(s)
Combustion SynthesisUreaEthanol105040-80α-Al₂O₃ hilarispublisher.comhilarispublisher.com
Combustion SynthesisOvalbuminEthanol105040-80α-Al₂O₃ hilarispublisher.comhilarispublisher.com
Microwave Combustion/CalcinationUreaEthanol110035-62α-Al₂O₃ nih.gov
Thermal Decomposition--1100200-300 (aggregated)α-Al₂O₃ researchgate.netresearchgate.net
Sol-Gel / Thermal Treatment--925-1050Nanoscaleα-Al₂O₃ hilarispublisher.com

Formation of Synthetic Crystalline Fibers

This compound, particularly in its trihydrate form, has been identified as a precursor for the formation of synthetic crystalline fibers . While specific details on the fiber formation process are limited in the provided literature, this compound is listed among various aluminum compounds that can be used in the preparation of alumina fibers google.com. The development of alumina fibers is crucial for applications requiring high-temperature resistance and mechanical strength, such as in advanced composites and filtration media.

Preparation of Other Metalloorganic Materials

This compound serves as a valuable starting material for synthesizing other aluminum-based metalloorganic compounds. Researchers have successfully used this compound to prepare water-soluble aluminum carboxylates, including aluminum lactate (B86563) and aluminum methoxyacetate (B1198184) rsc.orgresearchgate.net. These compounds are themselves utilized as water-based ceramic precursors and as starting materials for the synthesis of further metalloorganic materials, offering pathways to tailor-made inorganic-organic hybrid materials.

Sol-Gel Routes Utilizing this compound

The sol-gel method, a versatile technique for producing inorganic materials, frequently employs this compound as a precursor. This method allows for the formation of homogeneous gels that can be converted into desired ceramic phases through thermal treatment.

In the synthesis of alumina, this compound can be processed via sol-gel routes. For example, thermal decomposition of an this compound sol-gel has been studied, showing the presence of precursor hydroxide at 200°C, followed by amorphous Al₂O₃ and η-Al₂O₃ at 400°C and 800°C, respectively. The transformation to the desired α-Al₂O₃ phase typically occurs at temperatures around 1050°C to 1100°C hilarispublisher.comresearchgate.netresearchgate.net.

Furthermore, this compound has been utilized in aqueous sol-gel methods for the synthesis of other ceramic materials, such as mullite (B73837) (3Al₂O₃·2SiO₂). In this context, this compound, along with precipitated silica (B1680970) and tetraethoxy silane (B1218182) (TEOS), served as precursors in an aqueous medium, with the resulting gels being calcined at temperatures between 1000°C and 1300°C to yield mullite powders ias.ac.in.

Catalytic Chemistry and Reaction Mechanisms

This compound's utility extends into catalytic applications, primarily as an additive or precursor in catalyst production.

Catalytic Chemistry and Reaction Mechanisms

Role of this compound as a Catalyst Additive

This compound is recognized for its role as an additive in catalyst production ontosight.aialucom.de. It can also function as a precursor in the synthesis of other aluminum compounds and formates, which may subsequently be used in catalytic systems ontosight.ai. While direct catalytic activity of this compound itself in specific reactions is less detailed, its incorporation into catalyst formulations can influence the final material's properties and performance.

Catalytic CO₂ Reduction for Formate Production

The electrochemical reduction of carbon dioxide (CO₂) to formate is a significant area of research for carbon utilization and sustainable energy. While various catalysts, such as indium-based heterojunctions (In/In₂O₃), tin, palladium, and copper sulfide, have demonstrated high selectivity and efficiency for this conversion azom.commdpi.comchinesechemsoc.orgresearchgate.net, the direct catalytic role of this compound in the reduction of CO₂ to formate is not explicitly detailed in the provided literature. Instead, this compound has been highlighted as a material for CO₂ capture due to its adsorptive properties and selectivity for CO₂ over other gases like nitrogen nih.govosti.govresearchgate.net. Research in CO₂ reduction to formate focuses on optimizing catalyst design, controlling reaction mechanisms, and enhancing mass transport of CO₂ to the active sites, often employing metal-based catalysts or advanced material structures mdpi.comchinesechemsoc.orgresearchgate.netscispace.com.

Aluminum Complexes in Organic Synthesis and Polymerization

Aluminum complexes, including those involving formate ligands, play a significant role in organic synthesis and polymerization reactions. The Lewis acidic nature of aluminum centers, often stabilized by organic ligands, allows them to act as catalysts or initiators in various transformations. Aluminum complexes with carboxylate ligands, such as formate, have been investigated for their catalytic properties in organic synthesis, facilitating reactions like dimerization of alkynes and hydrogenation of imines ontosight.airesearchgate.net. Furthermore, certain aluminum-ligand frameworks (Al FLPs) have demonstrated utility as initiators in polymerization reactions researchgate.net. Organic aluminum compounds, in general, are recognized for their importance in processes like Ziegler-Natta polymerization, essential for producing polyolefins such as polyethylene (B3416737) and polypropylene (B1209903) lookchem.com. The ability of these complexes to activate chemical bonds and mediate reactions makes them versatile tools in synthetic chemistry researchgate.net.

Ligand-Based Electron Transfer (ET) and Proton Transfer (PT) Chemistry

The field of aluminum chemistry has expanded significantly with the use of redox and chemically non-innocent ligands (NILs). These ligands can participate in electron transfer (ET) and proton transfer (PT) processes, enabling unique reactivity pathways for aluminum complexes researchgate.netnih.govresearchgate.netacs.org. Aluminum(III) is particularly suited for supporting rich ligand-based redox chemistry due to its inherent redox inertness, allowing the ligand to undergo charge and protonation state changes without the metal center participating directly in the redox event researchgate.netacs.org. Research has shown that aluminum complexes with NILs can perform ET and PT reactions, either independently or in tandem, which can lead to hydride transfer chemistry researchgate.netnih.gov. Ligand-based PT reactions, for instance, can initiate metal-ligand cooperative bond activation pathways, crucial for catalytic applications researchgate.netnih.gov. The ability to tune the electronic structure of these ligands allows for precise control over the ET and PT capabilities of the resulting aluminum complexes acs.org.

Metal-Ligand Cooperative Bond Activation Pathways

Metal-ligand cooperative bond activation (MLCBA) represents a significant area of research where the metal center and its associated ligands work in concert to activate chemical bonds. Aluminum complexes, particularly those featuring non-innocent ligands, are instrumental in this area researchgate.netnih.govresearchgate.netacs.orgresearchgate.netuu.nl. In these systems, the ligand's Lewis basic sites can facilitate proton transfer, enabling the heterolytic cleavage of substrate bonds, with the aluminum ion acting as an electrophile nih.govacs.org. This cooperative action has been demonstrated in reactions such as the dehydrogenation of formic acid, where aluminum-ligand cooperation is key to the selective production of hydrogen and carbon dioxide researchgate.netresearchgate.netresearchgate.net. The metalloaromatic character of some aluminum complexes, influenced by metal-ligand bonding, further promotes MLCBA by reducing the Lewis acidity of the aluminum ion, thereby favoring bond activation over simple substrate coordination nih.gov. These pathways are vital for developing novel catalytic processes, including transfer hydrogenation chemistry researchgate.net.

Environmental Engineering Applications (Coagulation and Flocculation)

Wastewater Treatment Efficacy

The efficacy of this compound in removing various pollutants from industrial and municipal wastewater has been extensively studied. It has shown comparable, and in some cases superior, performance to conventional coagulants like polyaluminium chloride (PAC) and aluminum sulphate (AS) in reducing turbidity and removing contaminants oulu.firesearchgate.netepa.govdeswater.com.

Table 1: Comparative Efficacy of this compound in Wastewater Treatment

Wastewater TypeCoagulantPollutant/MetricPerformance MetricValueReference(s)
Latex WastewaterThis compoundResidual TurbidityLowest achieved turbidity0.7 NTU oulu.fiepa.gov
Latex WastewaterPolyaluminium ChlorideResidual TurbidityAchieved turbidity1.4 NTU oulu.fiepa.gov
Latex WastewaterAluminium SulphateResidual TurbidityLowest achieved turbidity0.7 NTU oulu.fiepa.gov
Dye WastewaterAF/PA¹Color Removal100% color removalOptimized dosage: 18.91/0.71 mg/L nih.gov
Dye WastewaterPAC/PA²Color Removal100% color removalOptimized dosage: 21.19/0.91 mg/L nih.gov
Tannery WastewaterThis compoundCr(VI) RemovalSurpassed AS by10% researchgate.netgnest.orggnest.orggnest.orgresearchgate.net
Tannery WastewaterAluminium SulphateCr(VI) RemovalBaseline- researchgate.netgnest.orggnest.orggnest.orgresearchgate.net
Tannery WastewaterThis compoundCOD RemovalSurpassed AS by10% researchgate.netgnest.orggnest.orgresearchgate.net
Tannery WastewaterAluminium SulphateCOD RemovalBaseline- researchgate.netgnest.orggnest.orgresearchgate.net
Tannery WastewaterThis compoundSulfate (B86663) RemovalSurpassed AS by6% researchgate.netgnest.orggnest.orgresearchgate.net
Tannery WastewaterAluminium SulphateSulfate RemovalBaseline- researchgate.netgnest.orggnest.orgresearchgate.net
Tannery WastewaterThis compoundTurbidity RemovalApproximately equal to AS- researchgate.netgnest.orggnest.orgresearchgate.net
Tannery WastewaterAluminium SulphateTurbidity RemovalBaseline- researchgate.netgnest.orggnest.orgresearchgate.net
Surface Water (NOM)This compoundHydrophobic fractionRemoval efficiencyMost readily removed researchgate.net

¹ AF/PA: this compound / Polyamidine (coagulation aid) ² PAC/PA: Polyaluminium Chloride / Polyamidine (coagulation aid)

Table 2: Optimized Conditions for this compound in Wastewater Treatment

Wastewater TypeCoagulantParameterOptimal ValueReference(s)
Latex WastewaterThis compoundOptimal pH5-6 oulu.fi
Latex WastewaterThis compoundCoagulant Dose~100 mg Al L⁻¹ oulu.fi
Dye WastewaterAF/PACoagulant Dose18.91/0.71 mg/L nih.gov
Surface Water (NOM)This compoundOptimal pH6 researchgate.netdeswater.com
Surface Water (NOM)This compoundCoagulant Dose80 mg/L researchgate.netdeswater.com
Dye Wastewater Treatment

In the treatment of dye-contaminated wastewater, this compound, often used in conjunction with a coagulation aid like polyamidine (PA), has demonstrated superior performance compared to traditional polyaluminium chloride (PAC) with PA. Studies indicate that an optimized dosage of AF/PA achieved 100% color removal with a lower combined dosage (18.91/0.71 mg/L) than PAC/PA (21.19/0.91 mg/L) nih.gov. The FT-IR spectra suggest that this compound captures pollutants via its CCO bond, while PAC utilizes δ CH, CC, and δ CH bonds, indicating different but effective mechanisms for pollutant removal nih.gov.

Tannery Wastewater Pre-Treatment

This compound is particularly effective as a pre-treatment agent for tannery wastewater, which is characterized by high levels of chromium (Cr(VI)), sulfates, and chemical oxygen demand (COD) researchgate.netresearchgate.netgnest.orggnest.orggnest.orgresearchgate.net. Research comparing this compound with aluminum sulphate found that this compound surpassed aluminum sulphate in removing Cr(VI), sulfate, and COD by 10%, 6%, and 10%, respectively. Turbidity removal efficiencies were found to be comparable between the two coagulants researchgate.netgnest.orggnest.orgresearchgate.net. The mechanistic approach suggests that this compound may operate via inter-particle bridging, while aluminum sulphate might function through sweep coagulation researchgate.netgnest.orgresearchgate.net. The biodegradability and non-corrosive nature of the formate anion are key advantages, mitigating issues associated with sulfate residuals in biological treatment systems researchgate.netresearchgate.netgnest.org. For instance, at an optimal dose of 200 mg/L, this compound achieved approximately 74% Cr(VI) removal, whereas aluminum sulphate required a higher dose of 350 mg/L to achieve around 70% removal gnest.org.

Q & A

Q. What experimental methods are recommended for synthesizing aluminum formate (Al(CHO₂)₃) with high purity?

this compound is typically synthesized via solvothermal or reflux methods. For solvothermal synthesis, combine aluminum nitrate nonahydrate and formic acid in a molar ratio of 1:3 in aqueous solution, then heat at 120–150°C for 24–48 hours under autogenous pressure . Post-synthesis, rinse the product with ethanol and dry under vacuum. Purity can be verified using X-ray diffraction (XRD) to confirm the absence of unreacted precursors or byproducts. Thermogravimetric analysis (TGA) under nitrogen can further assess thermal stability and hydration levels.

Q. How can researchers characterize the structural and thermal stability of this compound?

  • XRD : Confirm crystallinity and phase purity by matching diffraction patterns with reference data (e.g., ICDD PDF-4+ 00-045-0942).
  • TGA : Perform under nitrogen at a heating rate of 10°C/min to 800°C. This compound typically decomposes in two stages: loss of adsorbed water (~100°C) and decomposition to Al₂O₃ above 300°C .
  • FTIR : Identify functional groups (e.g., asymmetric O-C-O stretching at 1600–1650 cm⁻¹). Include cross-referenced data from multiple techniques to validate findings.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound poses hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Key precautions:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers).
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. What is the solubility profile of this compound in aqueous systems?

According to the IUPAC-NIST Solubility Database, this compound exhibits limited solubility in water. At 25°C, solubility is approximately 1.2 g/100 mL, decreasing at higher temperatures due to hydrolysis .

Temperature (°C)Solubility (g/100 mL H₂O)
251.2
500.8
750.5

Advanced Research Questions

Q. How does this compound achieve hydrogen storage at non-cryogenic temperatures?

this compound (ALF) adsorbs H₂ via physisorption in its porous framework. At 120–160 K and 10–20 bar, ALF achieves a storage capacity of ~2.5 wt%, comparable to metal-organic frameworks (MOFs) but at lower pressures . Key methods:

  • Gas adsorption isotherms : Measure H₂ uptake at varying pressures using volumetric or gravimetric analyzers.
  • In situ neutron diffraction : Map H₂ adsorption sites within ALF’s pores (e.g., preferential binding in smaller cavities) .

Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental H₂ adsorption data?

Discrepancies in reported H₂ capacities often arise from differences in sample purity or measurement conditions. Density functional theory (DFT) can:

  • Simulate H₂ binding energies at specific adsorption sites to identify optimal conditions.
  • Predict framework flexibility under pressure/temperature swings, aiding in reconciling divergent experimental results . Validate models by comparing simulated isotherms with experimental data.

Q. What methodological strategies address contradictions in this compound’s thermal decomposition pathways?

Conflicting TGA data (e.g., decomposition onset temperatures) may stem from hydration levels or heating rates. Mitigation strategies:

  • Standardize pre-treatment: Dry samples at 100°C for 12 hours before analysis.
  • Couple TGA with mass spectrometry (TGA-MS) to identify evolved gases (e.g., CO₂ from formate decomposition).
  • Replicate experiments under inert and oxidative atmospheres to isolate decomposition mechanisms .

Q. How can researchers integrate technoeconomic analysis (TEA) into studies on this compound’s hydrogen storage viability?

TEA evaluates cost-effectiveness by modeling:

  • Material synthesis costs : Solvothermal methods vs. alternative routes.
  • Operational parameters : Energy demands for temperature/pressure swings (10–20 bar vs. 350 bar for compressed H₂).
  • Scalability : Compare ALF’s lifetime stability with MOFs or activated carbon . Include sensitivity analyses to identify critical cost drivers (e.g., cooling requirements).

Data Interpretation and Reporting Guidelines

Q. How should conflicting solubility or stability data be addressed in publications?

  • Replicate experiments : Ensure consistency in solvent purity, temperature control (±0.1°C), and stirring rates.
  • Contextualize data : Note variations in synthesis conditions (e.g., precursor ratios) that may affect material properties .
  • Use supplementary materials : Provide raw data (e.g., XRD patterns, TGA curves) to support reproducibility claims .

Q. What are best practices for reporting this compound’s hazards in compliance with journal guidelines?

  • GHS compliance : Clearly state hazard codes (H302, H315, H319, H335) in the "Experimental" section .
  • Safety protocols : Detail waste disposal methods (e.g., neutralization with dilute NaOH) and first-aid measures .
  • Ethical reporting : Disclose any conflicts of interest related to industrial partnerships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.